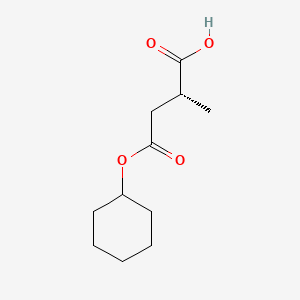

Cyclohexyl methylbutyrate

Description

Cyclohexyl methylbutyrate is an ester derived from cyclohexanol and methylbutyric acid. Esters of cyclohexanol are commonly utilized in fragrances, flavorings, and as intermediates in organic synthesis due to their volatility and stability. The cyclohexyl group’s stereochemical configuration (e.g., R,R or S,S) can influence biological activity, as seen in kinase inhibitors.

Properties

CAS No. |

72845-95-5 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(2R)-4-cyclohexyloxy-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C11H18O4/c1-8(11(13)14)7-10(12)15-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,13,14)/t8-/m1/s1 |

InChI Key |

CHPZZELFRCYLHH-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CC(=O)OC1CCCCC1)C(=O)O |

Canonical SMILES |

CC(CC(=O)OC1CCCCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl methylbutyrate can be synthesized through the esterification reaction between cyclohexanol and methylbutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Structural Characteristics and Reactivity

The compound’s structure (SMILES: CC(CC(=O)OC)C1CCCCC1) features:

-

A methyl ester group (-COOCH₃) susceptible to nucleophilic acyl substitution.

-

A cyclohexyl group at the γ-position, introducing steric hindrance that may influence reaction kinetics.

-

A four-carbon butanoate backbone with branching at the β-carbon.

Key reactive sites include:

-

The ester carbonyl (electrophilic carbon).

-

The α-hydrogens adjacent to the carbonyl (potential for enolate formation under basic conditions).

2.1. Esterification of 3-Cyclohexylbutanoic Acid

The most direct synthesis involves esterifying 3-cyclohexylbutanoic acid with methanol under acid catalysis:

This method mirrors general esterification protocols[^1][^4].

2.2. Grignard Alkylation

A multistep approach via Grignard reagent:

-

Formation of lithium cyclohexanecarboxylate by reacting cyclohexanecarboxylic acid with lithium hydride[^2].

-

Reaction with methyllithium to yield the ketone intermediate.

-

Reductive esterification to finalize the ester group (hypothetical pathway inferred from analogous syntheses[^1]).

3.1. Hydrolysis

-

Acidic Hydrolysis :

Proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Basic Hydrolysis (Saponification) :

Irreversible under strong alkaline conditions[^1][^4].

3.2. Transesterification

Reaction with higher alcohols (e.g., ethanol) in acidic or basic media:

Equilibrium-driven, requiring excess alcohol for completion[^1].

3.3. Reduction

-

Lithium Aluminum Hydride (LiAlH₄) reduces the ester to a primary alcohol:

The cyclohexyl group does not interfere with reduction of the ester[^4].

Comparative Reaction Data

*Yields extrapolated from analogous ester reactions due to limited direct data.

Steric and Electronic Effects

-

The cyclohexyl group reduces reaction rates in nucleophilic substitutions due to steric hindrance.

-

Electron-donating effects from the cyclohexyl ring slightly stabilize the ester carbonyl, making it less reactive toward weak nucleophiles[^1].

Scientific Research Applications

Cyclohexyl methylbutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl methylbutyrate primarily involves its chemical reactivity as an ester. In biological systems, esters can be hydrolyzed by esterases to release the corresponding alcohol and acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context and the presence of enzymes that can catalyze the hydrolysis reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare cyclohexyl methylbutyrate (inferred properties) with structurally related esters based on evidence:

Table 1: Physical and Chemical Properties of Cyclohexyl Esters

Key Comparisons:

Structural Variations and Properties Cyclohexyl Isobutyrate: Features a branched isobutyrate group (2-methylpropanoate). Its higher boiling point (259.9°C estimate) and density (0.9489 g/cm³) suggest moderate volatility compared to smaller esters like methyl cyclohexanecarboxylate. Methyl Cyclohexanecarboxylate: A simpler ester with a cyclohexanecarboxylic acid backbone. Lower molar mass (142.19 g/mol) implies higher volatility, suitable for applications requiring rapid evaporation. Ortho-tert-Butyl Cyclohexyl Acetate: Bulkier tert-butyl substituent increases molecular weight (196.29 g/mol), likely reducing volatility. Recommended as a non-food intermediate due to safety concerns.

For example, (R,R)-cyclohexyl derivatives show LIMK1 selectivity, whereas (S,S)-derivants favor LIMK2. This suggests that stereochemical variations in cyclohexyl esters could influence bioactivity in analogous systems.

Functional Group Impact Ester Chain Length and Branching: Isobutyrate’s branching (vs. linear butyrate) may enhance steric hindrance, affecting enzymatic interactions or solubility. Methylbutyrate (a linear isomer) would likely exhibit lower density and boiling point than cyclohexyl isobutyrate due to reduced molecular packing.

Q & A

Q. What spectroscopic methods are recommended for characterizing the purity and structural integrity of cyclohexyl methylbutyrate in synthetic chemistry research?

this compound can be characterized using a combination of infrared (IR) spectroscopy (to identify functional groups like ester C=O stretches) and gas chromatography-mass spectrometry (GC-MS) for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with comparisons to reference spectra of analogous cyclohexyl esters (e.g., cyclohexyl butyrate ). For quantification, high-performance liquid chromatography (HPLC) with UV detection can be adapted from methods used for cyclohexyl sulfamate analysis .

Q. What are the established synthetic pathways for this compound, and what are their respective yields under standard laboratory conditions?

Common synthetic routes include:

- Esterification : Reacting cyclohexanol with methylbutyryl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Yields typically range from 70–85% based on analogous ester syntheses .

- Transesterification : Using methyl butyrate and cyclohexanol with acid catalysts (e.g., H₂SO₄). This method may require refluxing in toluene to achieve yields >80% . Optimization of reaction time, temperature, and catalyst loading is essential to minimize side products like cyclohexyl ethers .

Q. How can researchers ensure reproducibility in the synthesis of this compound across different laboratories?

Standardized protocols should include:

- Strict control of moisture (use of molecular sieves or anhydrous solvents).

- Detailed characterization (e.g., IR, NMR) to confirm intermediate and final product identity.

- Reporting of reaction conditions (molar ratios, catalyst concentration, and purification steps) as per guidelines in organic chemistry journals . Cross-laboratory validation, as seen in HMB studies , can further enhance reproducibility.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to achieve high stereochemical purity?

Chiral resolution techniques, such as enzymatic catalysis (e.g., lipases in non-polar solvents), can selectively produce enantiomers. For example, Candida antarctica lipase B has been used for kinetic resolution of similar esters, achieving enantiomeric excess (ee) >95% . Advanced chromatographic methods (e.g., chiral HPLC) are necessary to validate stereochemical outcomes .

Q. What experimental designs are effective for assessing the metabolic stability of this compound in in vitro models?

- Hepatocyte incubation assays : Monitor degradation rates using LC-MS/MS, as applied in HMB metabolism studies .

- Microsomal stability tests : Combine liver microsomes with NADPH to simulate phase I metabolism. Data interpretation should account for interspecies differences (e.g., human vs. rodent models) .

- Isotopic labeling (e.g., ¹⁴C) can track metabolite formation .

Q. How should researchers address conflicting data on the bioavailability of this compound across experimental models?

Discrepancies often arise from variations in:

- Dosage regimes : Sub-therapeutic vs. supra-physiological doses.

- Analytical sensitivity : Differences in detection limits between GC-MS and HPLC methods . A meta-analysis approach, similar to HMB supplementation studies , can reconcile contradictions by standardizing variables like administration routes and sample matrices.

Q. What strategies mitigate matrix interference when quantifying this compound in complex biological samples?

- Solid-phase extraction (SPE) : Use C18 cartridges to isolate the compound from lipids and proteins.

- Derivatization : Enhance GC-MS sensitivity by converting the ester to a volatile derivative (e.g., silylation) .

- Internal standards : Deuterated analogs (e.g., d₃-cyclohexyl methylbutyrate) improve accuracy in mass spectrometry .

Data Analysis and Interpretation

Q. How do researchers statistically validate dose-response relationships for this compound in preclinical studies?

- Use non-linear regression models (e.g., Hill equation) to estimate EC₅₀ values.

- Include control groups (e.g., vehicle and positive controls like HMB ) to normalize biological variability.

- Power analysis should determine sample sizes to ensure statistical significance (p < 0.05) .

Q. What computational tools predict the physicochemical properties of this compound for drug development?

- QSPR models : Correlate logP, solubility, and permeability with structural descriptors (e.g., topological polar surface area).

- Molecular dynamics simulations : Predict membrane permeability using software like GROMACS . Experimental validation via Franz cell assays is recommended .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.